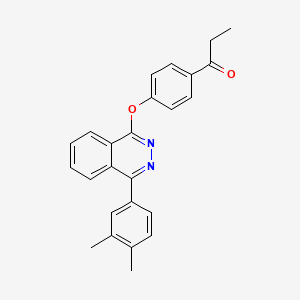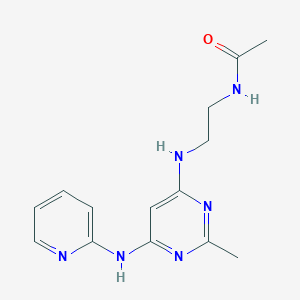
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound includes a phthalazine ring fused with a benzene ring, which is further substituted with a 3,4-dimethylphenyl group and a propan-1-one moiety.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP, by mimicking the PARP1 substrate . This results in the compound displaying a moderate inhibitory effect on PARP1 . The inhibition of PARP leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s solubility could be influenced by its phthalazinone moiety, which could impact its bioavailability .
Result of Action
The result of the compound’s action is the induction of cell death due to the accumulation of DNA damage . This makes the compound a potential candidate for cancer treatment .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment could impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other medications could potentially affect the compound’s metabolism, altering its efficacy and toxicity .
Preparation Methods
The synthesis of 1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one typically involves multiple steps, including the formation of the phthalazine core and subsequent functionalization. One common method involves the reaction of 1-chlorophthalazine with 3,4-dimethylphenylhydrazine to form the phthalazine derivative. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to introduce the phenyl group. Finally, the propan-1-one moiety is introduced through a Friedel-Crafts acylation reaction using propionyl chloride and anhydrous aluminum chloride as the catalyst .
Chemical Reactions Analysis
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propan-1-one groups are replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Medicine: Research has shown that phthalazine derivatives, including this compound, exhibit anticonvulsant and anti-inflammatory properties, making them potential candidates for drug development.
Comparison with Similar Compounds
1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one can be compared with other phthalazine derivatives, such as:
Azelastine: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
Properties
IUPAC Name |
1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-4-23(28)18-11-13-20(14-12-18)29-25-22-8-6-5-7-21(22)24(26-27-25)19-10-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDEJVHFASNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)

![5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(butan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)
![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)


![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)


![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3015893.png)
![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)
![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)
